molecular formula C17H19ClN4O B2509895 2-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-methylpyrazine CAS No. 2415462-14-3

2-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-methylpyrazine

Cat. No. B2509895
CAS RN: 2415462-14-3
M. Wt: 330.82
InChI Key: OOMFBJRISDKMCX-UHFFFAOYSA-N
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Description

The compound “2-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-methylpyrazine” is a complex organic molecule. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazine ring, which is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of protected 1,2-diamines with sulfonium salts under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring attached to a pyrazine ring via a carbonyl group . It also contains a 5-chloro-2-methylphenyl group attached to the piperazine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple functional groups (such as the piperazine and pyrazine rings) could lead to a variety of possible reactions .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. For example, compounds with similar structures have been evaluated for their anti-tubercular activity , suggesting potential avenues for future research.

properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(6-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-12-3-4-14(18)9-16(12)21-5-7-22(8-6-21)17(23)15-11-19-10-13(2)20-15/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMFBJRISDKMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NC(=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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